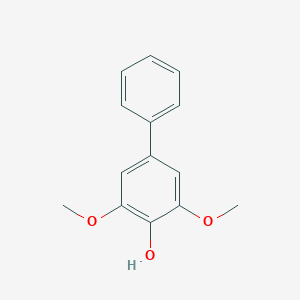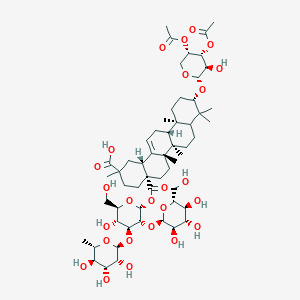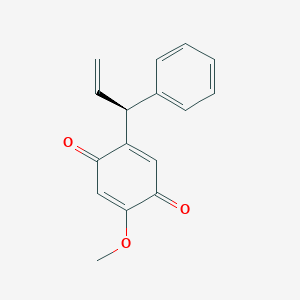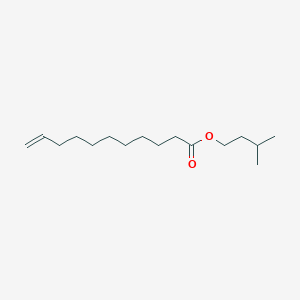
Isopentyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl undec-10-enoate, also known as ethyl undecylenate, is an organic compound commonly used as a fragrance ingredient in perfumes and cosmetics. It is also used as a flavoring agent in food products and as a solvent in various industrial applications. However, recent scientific research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of isopentyl undec-10-enoate is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and other microorganisms. It may also work by scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
Isopentyl undec-10-enoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopentyl undec-10-enoate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its effectiveness.
Orientations Futures
There are several potential future directions for research on isopentyl undec-10-enoate. One area of interest is its potential as a new antibiotic. Another area of interest is its potential as an antioxidant for the treatment of various diseases. Further research is also needed to better understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.
Méthodes De Synthèse
Isopentyl undec-10-enoate can be synthesized through the esterification of undecylenic acid with isopentanol. The reaction is catalyzed by an acidic catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Recent research has shown that isopentyl undec-10-enoate has potential applications in the field of medicine and biochemistry. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases such as cancer and cardiovascular disease.
Propriétés
Numéro CAS |
10214-27-4 |
|---|---|
Nom du produit |
Isopentyl undec-10-enoate |
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
3-methylbutyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h4,15H,1,5-14H2,2-3H3 |
Clé InChI |
DMSGZRWAESVGIP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)CCCCCCCCC=C |
SMILES canonique |
CC(C)CCOC(=O)CCCCCCCCC=C |
Autres numéros CAS |
10214-27-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



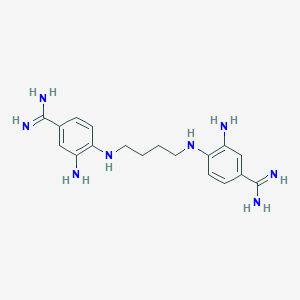
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
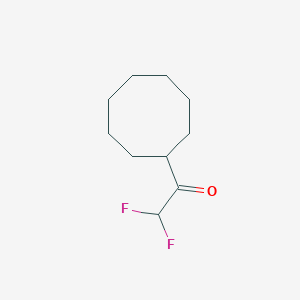
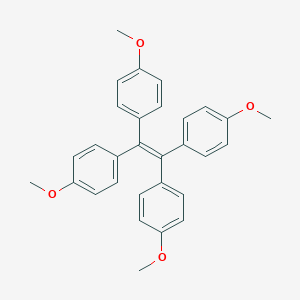
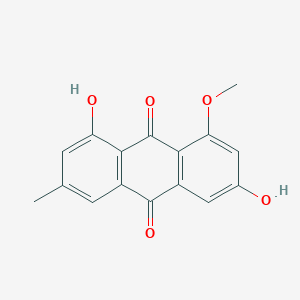
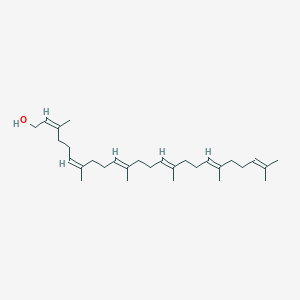
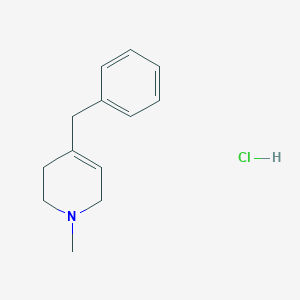
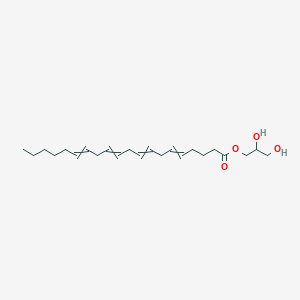
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
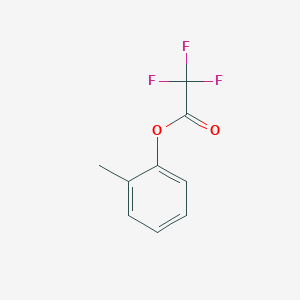
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
